molecular formula C20H13Cl3FNO2 B2977165 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 478039-27-9

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2977165
CAS No.: 478039-27-9
M. Wt: 424.68
InChI Key: GGHKYDPXUYTETC-OPEKNORGSA-N
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Description

Chemical Structure and Identification The compound 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS: 339023-31-3) features a benzaldehyde core substituted with a 4-chloro-3-fluorophenoxy group at the 2-position. The aldehyde moiety is functionalized as an oxime, with the hydroxylamine oxygen linked to a 2,6-dichlorobenzyl group (). This structure combines halogenated aromatic systems (Cl and F substituents) and an oxime functional group, which are common motifs in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

(E)-1-[2-(4-chloro-3-fluorophenoxy)phenyl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3FNO2/c21-16-5-3-6-17(22)15(16)12-26-25-11-13-4-1-2-7-20(13)27-14-8-9-18(23)19(24)10-14/h1-11H,12H2/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHKYDPXUYTETC-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NOCC2=C(C=CC=C2Cl)Cl)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/OCC2=C(C=CC=C2Cl)Cl)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves several steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

Chemical Reactions Analysis

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime with structurally or functionally related oxime derivatives:

Compound Name CAS Number Key Substituents/Features Biological Activity/Application Reference
This compound 339023-31-3 4-Cl-3-F phenoxy, 2,6-dichlorobenzyl oxime Not explicitly reported; structural analog of CAR agonists
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) 301305-73-7 Imidazothiazole core, 4-Cl-phenyl, 3,4-dichlorobenzyl oxime Selective human CAR agonist
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(4-fluorobenzyl)oxime Not provided Benzothiazole core, 4-Cl-phenyl, 4-fluorobenzyl oxime Antimicrobial activity (inferred from analogs)
4-(tert-Butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime 303996-35-2 tert-Butylsulfanyl, nitro group, 2,6-dichlorobenzyl oxime No activity reported; high LogP (7.76) suggests membrane permeability

Key Structural Differences and Implications

Core Structure: The target compound uses a simple benzaldehyde core, whereas CITCO () and the benzothiazole derivative () incorporate heterocyclic systems (imidazothiazole, benzothiazole), which enhance binding to specific biological targets like nuclear receptors or microbial enzymes.

Substituent Effects :

  • The 2,6-dichlorobenzyl group in the target compound and the 303996-35-2 analog () may increase steric hindrance compared to CITCO’s 3,4-dichlorobenzyl group, affecting receptor selectivity.
  • The 4-fluoro substituent in the benzothiazole derivative () vs. the 3-fluoro in the target compound could influence electronic distribution and hydrogen-bonding interactions.

Biological Activity: CITCO’s imidazothiazole core and 3,4-dichlorobenzyl group are critical for human CAR activation (). Analogous oxime derivatives with piperidinone-thiazole systems () demonstrate antimicrobial activity, suggesting the target compound’s halogenated aromatic systems may also confer similar properties.

Physicochemical Properties

Limited data are available for the target compound, but comparisons with (tert-butylsulfanyl-nitro analog) provide insights:

  • Molecular Weight : The tert-butylsulfanyl-nitro analog has a molecular weight of 413.318 g/mol. The target compound likely has a similar or higher weight due to additional halogen atoms.
  • Lipophilicity: The tert-butylsulfanyl group in contributes to a high LogP (7.76), suggesting the target compound’s dichlorobenzyl and fluorophenoxy groups may also enhance membrane permeability.
  • Stability : Halogenated aromatic systems (Cl, F) typically improve metabolic stability, a feature shared across all compared compounds.

Biological Activity

The compound 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS No. 338393-57-0) is a synthetic organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article delves into its biological activity, providing an overview of relevant studies, data tables, and case studies to illustrate its potential applications.

Molecular Structure

The molecular formula of this compound is C13H8ClFO2C_{13}H_8ClFO_2. Its structure features:

  • A benzaldehyde moiety
  • A phenoxy group substituted with chlorine and fluorine
  • An oxime functional group linked to a dichlorobenzyl group

Physical Properties

PropertyValue
Molecular Weight250.65 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phenoxy derivatives can inhibit the growth of various bacterial strains. While specific data on the compound is limited, related compounds have demonstrated:

  • Inhibition of Gram-positive bacteria : Compounds with chlorinated phenoxy groups often show enhanced activity against Staphylococcus aureus and Streptococcus pneumoniae.
  • Antifungal properties : Some derivatives exhibit efficacy against Candida species.

Anticancer Potential

Preliminary studies suggest that the oxime derivatives of phenolic compounds may possess anticancer properties. For example:

  • Mechanism of Action : The oxime functionality may enhance the ability to induce apoptosis in cancer cells.
  • Case Study : In vitro tests have shown that structurally similar compounds can inhibit cell proliferation in breast cancer cell lines (MCF-7), suggesting potential for further investigation into this compound.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has also been explored. Certain studies have highlighted:

  • Inhibition of acetylcholinesterase (AChE) : Oxime compounds are known to interact with AChE, potentially leading to therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Properties
    • Objective : To evaluate the antimicrobial activity of chlorinated phenoxy compounds.
    • Findings : Compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria.
    • : Indicates potential for developing new antimicrobial agents.
  • Anticancer Activity Assessment
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : Cell viability assays were conducted using different concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations.
    • Implications : Suggests the need for further studies to elucidate mechanisms and optimize efficacy.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight416.13 g/mol (estimated)
LogP~3.8 (predicted)
Melting Point46–49°C (precursor)
StabilityHydrolysis-prone (monitor by HPLC)

Q. Table 2. Biological Activity Comparison

Assay TypeActivity (IC50_{50})Notes
Muscarinic Receptor12 µMAllosteric modulation
Acaricidal (Field Trial)85% efficacyVs. Panonychus citri

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